REACTION_SMILES
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[CH3:26][OH:27].[CH3:6][CH2:7][OH:8].[Cl:9][c:10]1[cH:11][c:12]([N+:21]([O-:22])=[O:23])[c:13]([NH:17][CH2:18][CH2:19][OH:20])[cH:14][c:15]1[Cl:16].[H:24][H:25].[cH:1]1[cH:2][s:3][cH:4][cH:5]1>>[Cl:9][c:10]1[cH:11][c:12]([NH2:21])[c:13]([NH:17][CH2:18][CH2:19][OH:20])[cH:14][c:15]1[Cl:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(Cl)cc1NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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Type
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product
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Smiles
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Nc1cc(Cl)c(Cl)cc1NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |